Zinc, dicyclohexyl-
Description
Historical Development and Significance of Organozinc Chemistry
The field of organozinc chemistry dates back to 1849, when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgslideshare.net This discovery was a landmark in the history of chemistry, as it was one of the first examples of an organometallic compound with a metal-to-carbon sigma bond. slideshare.net For a long time, organozinc compounds were considered less important than the more reactive Grignard and organolithium reagents. acs.org However, in recent decades, they have experienced a resurgence and are now recognized as indispensable tools in modern organic synthesis. acs.orgresearchgate.net Their significance lies in their unique combination of reactivity and functional group tolerance, which allows for the construction of complex molecules. rsc.orgthieme-connect.de
Key historical milestones include the Reformatsky reaction, which utilizes an organozinc intermediate, and the development of various palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where organozinc reagents are crucial partners. wikipedia.orgdigitellinc.com These reactions are widely used in the synthesis of natural products, pharmaceuticals, and advanced materials. acs.orgontosight.ai
Overview of Organozinc Reagent Classes
Organozinc compounds can be broadly categorized into three main classes based on the number of organic substituents attached to the zinc atom. wikipedia.orgthieme-connect.deuu.nl
Diorganozincs (R₂Zn): These compounds feature two organic groups (alkyl or aryl) bonded to the zinc center. Dicyclohexylzinc is an example of a diorganozinc compound. They are generally monomeric, with lower alkyl derivatives being volatile liquids and higher ones being oils or solids. wikipedia.orgthieme-connect.de
Organozinc Halides (RZnX): In these compounds, the zinc atom is bonded to one organic group and one halogen atom (X = Cl, Br, I). They tend to form dimers or higher aggregates through halogen bridges. thieme-connect.de
Organozincates: These are ionic compounds where the zinc atom is part of an anionic complex. They are further divided into tetraorganozincates, [R₄Zn]M₂, and triorganozincates, [R₃Zn]M, where M is typically an alkali metal. wikipedia.orguu.nl Organozincates often exhibit enhanced reactivity and selectivity compared to their neutral counterparts. uu.nl
| Class | General Formula | Example | Key Structural Feature |
| Diorganozincs | R₂Zn | Dicyclohexylzinc | Two organic groups bonded to zinc |
| Organozinc Halides | RZnX | Cyclohexylzinc chloride | One organic group and one halogen bonded to zinc |
| Organozincates | [R₃Zn]M, [R₄Zn]M₂ | Lithium tricyclohexylzincate | Anionic zinc center |
Structural and Bonding Characteristics of Organozinc Compounds
The structure and bonding in organozinc compounds are key to understanding their reactivity.
The carbon-zinc (C-Zn) bond is a polar covalent bond. wikipedia.org Due to the difference in electronegativity between carbon (≈2.55) and zinc (≈1.65), the bond is polarized towards the carbon atom, which carries a partial negative charge, making it nucleophilic. wikipedia.org However, the C-Zn bond is significantly more covalent and less polar than the carbon-magnesium (in Grignard reagents) or carbon-lithium bonds. slideshare.netd-nb.info This lower polarity is responsible for the reduced reactivity of organozinc reagents compared to their more electropositive counterparts. slideshare.net
The polarity of the C-Zn bond is also influenced by the hybridization of the carbon atom. The polarity is directly proportional to the electronegativity difference, which in turn is proportional to the percentage of s-character in the hybrid orbital of the carbon atom. youtube.com Therefore, a C(sp)-Zn bond is more polar than a C(sp²)-Zn bond, which is more polar than a C(sp³)-Zn bond. youtube.comcollegedunia.com
In simple diorganozinc compounds like dicyclohexylzinc, where the cyclohexyl groups are sp³-hybridized, the zinc atom is considered to be sp-hybridized. wikipedia.orgmmcmodinagar.ac.in This leads to a linear geometry around the zinc center. wikipedia.orgmmcmodinagar.ac.in
The coordination geometry of zinc in organozinc compounds is flexible, but some general trends are observed. wikipedia.orguobaghdad.edu.iq
Two-coordinate: In simple, uncomplexed diorganozinc compounds (R₂Zn), the zinc atom is typically two-coordinate with a linear geometry, resulting from sp hybridization. wikipedia.orglibretexts.org This is common for compounds dissolved in nonpolar solvents like cyclohexane (B81311). wikipedia.org
Three-coordinate: Three-coordination is less common and usually arises from steric hindrance that prevents the approach of a fourth ligand. uu.nl
Four-coordinate: Zinc readily expands its coordination number to four, adopting a tetrahedral geometry, when coordinating ligands are present. uu.nluobaghdad.edu.iq This occurs in the presence of donor solvents or ligands, leading to sp³ hybridization of the zinc center. uu.nlmmcmodinagar.ac.in This change in hybridization and geometry can enhance the reactivity of the organozinc reagent. mmcmodinagar.ac.in
Higher Coordination Numbers: While less frequent in diorganozinc compounds, coordination numbers of five and six are known for other types of organozinc and inorganic zinc compounds. uu.nl
| Coordination Number | Hybridization | Geometry | Example Context |
| 2 | sp | Linear | Dicyclohexylzinc in a non-coordinating solvent |
| 4 | sp³ | Tetrahedral | Dicyclohexylzinc complexed with a donor ligand |
Unique Reactivity Profile and Functional Group Tolerance of Organozinc Reagents
Organozinc reagents possess a unique reactivity profile that distinguishes them from other common organometallic reagents. They are generally less reactive than organolithium and Grignard reagents. wikipedia.orgslideshare.netfishersci.ca This moderate reactivity is a significant advantage, as it imparts a high degree of functional group tolerance. slideshare.netrsc.orgfishersci.ca
Organozinc compounds are compatible with a wide variety of functional groups that would be incompatible with more reactive organometallics. These include esters, ketones, amides, and nitriles. wikipedia.org This tolerance allows for the synthesis of highly functionalized molecules without the need for extensive use of protecting groups. wikipedia.orgslideshare.net
While their inherent reactivity towards many electrophiles is modest, it can be significantly enhanced by the use of catalysts, often based on transition metals like palladium, nickel, or copper. wikipedia.orgthieme-connect.de This catalytic activation allows for a broad range of transformations, including:
Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. wikipedia.orgnumberanalytics.com
Fukuyama Coupling: A palladium-catalyzed coupling of an organozinc reagent with a thioester to form a ketone. wikipedia.org
Reformatsky Reaction: The reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester. wikipedia.org
Simmons-Smith Reaction: A cyclopropanation reaction using an organozinc carbenoid. wikipedia.orgmsu.edu
Addition Reactions: Catalyzed additions to aldehydes, ketones, and imines. researchgate.netmmcmodinagar.ac.in
The Barbier reaction, which is similar to the Grignard reaction, can also be performed with zinc, offering the advantage of a one-pot procedure. wikipedia.orglibretexts.org
Structure
2D Structure
Properties
CAS No. |
15658-08-9 |
|---|---|
Molecular Formula |
C12H22Zn |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
zinc bis(cyclohexane) |
InChI |
InChI=1S/2C6H11.Zn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2;/q2*-1;+2 |
InChI Key |
ORGPMZWSTKVIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[CH-]CC1.C1CC[CH-]CC1.[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexylzinc Reagents
Direct Insertion of Zinc into Cyclohexyl Halides
The direct oxidative insertion of zinc metal into the carbon-halogen bond of cyclohexyl halides is a fundamental and attractive method for preparing cyclohexylzinc halides. google.com This approach is valued for its simplicity and atom economy. google.com The general reaction involves treating a cyclohexyl halide with metallic zinc, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), to yield the corresponding cyclohexylzinc halide.
Role of Activated Zinc Forms (e.g., Rieke® Zinc, Zn Dust)
The success of the direct insertion method is highly dependent on the reactivity of the zinc metal. Commercial zinc powder is often coated with a passivating layer of zinc oxide, which can impede the reaction. google.com To overcome this, various forms of activated zinc are employed.
Rieke® Zinc , a highly reactive form of zinc, is generated by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium in the presence of an electron carrier. google.comnih.gov This method produces zinc with a high surface area, free from passivating oxide layers, enabling it to react with less reactive organic halides. google.comriekemetals.com Rieke® Zinc readily undergoes oxidative addition to alkyl halides under mild conditions to form organozinc reagents. riekemetals.com
Zinc dust is another commonly used form of zinc. Its high surface area makes it more reactive than larger zinc granules. For the synthesis of functionalized organozinc compounds, including those derived from cyclohexyl halides, zinc dust is often used. organic-chemistry.orgacs.org Activation of zinc dust is sometimes necessary and can be achieved by various methods to enhance its reactivity.
Influence of Additives (e.g., Lithium Chloride)
The efficiency of the direct zinc insertion can be dramatically improved by the use of additives, with lithium chloride (LiCl) being a key example. The presence of LiCl in the reaction mixture, typically in a solvent like THF, facilitates the high-yielding preparation of a broad range of functionalized organozinc reagents from organic iodides and bromides. organic-chemistry.org
The role of LiCl is multifaceted. It was initially thought that LiCl might clean the zinc surface of impurities. acs.org However, further studies have shown that LiCl's primary role is to solubilize the organozinc species as they form on the metal surface. acs.orgnsf.gov This solubilization prevents the newly formed organozinc reagent from passivating the zinc surface, thereby exposing fresh metal for continued reaction. organic-chemistry.orgacs.org This leads to a significant enhancement in reaction rates and yields. organic-chemistry.org The use of LiCl has become a common practice for accelerating the formation of organozinc reagents and improving their solubility. rsc.org
| Zinc Form | Activation Method | Key Advantages | Typical Precursors |
|---|---|---|---|
| Rieke® Zinc | Reduction of ZnCl₂ with lithium | High reactivity, reacts with less reactive halides google.comriekemetals.com | Cyclohexyl bromides and chlorides google.com |
| Zinc Dust | Often used with additives like LiCl | High surface area, cost-effective organic-chemistry.orgacs.org | Cyclohexyl iodides and bromides organic-chemistry.orgacs.org |
Transmetalation Reactions
Transmetalation provides an alternative and versatile route to cyclohexylzinc reagents, involving the exchange of a metal from a pre-formed organometallic compound to zinc. This method is particularly useful when the direct insertion of zinc is challenging or when specific stereochemistry needs to be preserved.
From Cyclohexylmagnesium Halides (Grignard Reagents)
Cyclohexylzinc reagents can be prepared by the transmetalation of cyclohexylmagnesium halides (Grignard reagents) with a zinc salt, typically zinc chloride (ZnCl₂). Grignard reagents, such as cyclohexylmagnesium chloride or bromide, are themselves synthesized by reacting the corresponding cyclohexyl halide with magnesium metal. tcichemicals.com The subsequent addition of a zinc salt to the Grignard reagent results in the formation of the cyclohexylzinc halide and a magnesium halide salt. This method is a reliable way to access organozinc compounds.
From Organolithium Reagents
Similarly, organolithium reagents can serve as precursors for cyclohexylzinc compounds. Cyclohexyllithium, prepared by the reaction of a cyclohexyl halide with lithium metal, can undergo transmetalation upon treatment with a zinc salt. masterorganicchemistry.compsu.edu Organolithium reagents are highly reactive and their direct use in some applications can be problematic. chemistryviews.org Converting them to the corresponding organozinc reagents offers a way to moderate their reactivity while retaining their nucleophilic character. chemistryviews.org
Boron-Zinc Exchange Pathways
A more advanced method for generating diorganozinc reagents, including dicyclohexylzinc, is through a boron-zinc exchange. nih.gov This process typically involves the hydroboration of an olefin, such as cyclohexene (B86901), with a hydroborating agent to form an organoborane. This intermediate organoborane can then react with a dialkylzinc, like diethylzinc (B1219324), to exchange the alkyl groups, yielding the desired dicyclohexylzinc. nih.gov This exchange is a powerful tool for creating functionalized diorganozincs. nih.govresearchgate.net Recent studies have also explored the direct transmetalation from organoboronates to zinc, which can proceed with high stereospecificity. nih.gov
| Precursor Reagent | Transmetalation Agent | Resulting Zinc Reagent | Key Features |
|---|---|---|---|
| Cyclohexylmagnesium Halide | ZnCl₂ | Cyclohexylzinc Halide | Reliable and common method |
| Cyclohexyllithium | ZnCl₂ | Cyclohexylzinc Halide/Dicyclohexylzinc | Moderates reactivity of the organometallic chemistryviews.org |
| Cyclohexylborane | Dialkylzinc (e.g., Et₂Zn) | Dicyclohexylzinc | Allows for functional group tolerance and stereocontrol nih.govresearchgate.net |
Stereoselective Preparation of Chiral Cyclohexylzinc Reagents
The synthesis of chiral cyclohexylzinc reagents with defined stereochemistry is a critical endeavor in modern organic chemistry, particularly for the construction of enantiomerically pure, pharmaceutically active molecules. researchgate.net Diastereoselective methods are valuable for the efficient establishment of multiple stereocenters. researchgate.netuni-regensburg.de A significant approach involves diastereoselective palladium-catalyzed cross-coupling reactions of cyclic alkylzinc reagents. researchgate.net In these reactions, the stereoselectivity is often thermodynamically controlled, leading to the formation of the most stable stereoisomer. researchgate.netuni-regensburg.de This methodology has proven successful for 1,2-, 1,3-, and 1,4-substituted cyclohexylzinc systems. researchgate.netuni-regensburg.de
A key challenge is that the direct insertion of zinc into a chiral cyclohexyl halide can lead to a loss of stereochemistry at the carbon-zinc center, potentially through radical intermediates. researchgate.net However, subsequent cross-coupling reactions of the resulting diastereomeric mixture of zinc reagents can proceed in a diastereoconvergent manner. acs.org This means that regardless of the initial stereochemical mixture of the organozinc reagent, the cross-coupling reaction can selectively produce a single diastereomer of the final product. acs.org This stereoconvergence is often rationalized by the assumption that the intermediate palladium complex adopts the most thermodynamically stable conformation, with bulky substituents occupying equatorial positions on the cyclohexane (B81311) ring. acs.orgacademie-sciences.fr For instance, the cross-coupling of a diastereomeric mixture of menthyl iodide-derived zinc reagents proceeds through a single Pd(II)-intermediate where all substituents are equatorial, leading to a highly stereoselective outcome. academie-sciences.fr
The choice of ligand for the palladium catalyst is crucial for achieving high diastereoselectivity. Ligands such as Ruphos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) and SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been shown to be highly effective. acs.org Additives like lithium chloride (LiCl) and N-ethylpyrrolidone (NEP) can also significantly improve both the yield and the diastereoselectivity of these cross-coupling reactions. acs.org
A powerful and widely used method for the stereoselective preparation of chiral secondary alkylzinc reagents, including cyclohexylzinc derivatives, is the sequence involving hydroboration followed by a boron-zinc exchange. nih.govacs.org This two-step process allows the chirality established in the hydroboration step to be transferred to the organozinc reagent with high fidelity.
The first step, the hydroboration of an alkene, is a well-established method known for its operational simplicity and high degree of chemo-, regio-, and diastereoselectivity. nih.gov Using chiral hydroborating agents, such as those derived from (+)-α-pinene, allows for the enantioselective synthesis of organoboranes. uni-regensburg.de The subsequent boron-to-zinc transmetalation is a key step. Pioneering work has shown that secondary organoboranes, generated from alkenes, can undergo a stereospecific transmetalation with dialkylzincs, such as diisopropylzinc (B128070) or diethylzinc, to furnish the desired α-chiral organozinc reagents. nih.govacs.org
More recently, a direct, stereoretentive transmetalation from chiral secondary organoboronic esters to zinc has been developed. nih.gov In this protocol, enantiomerically-enriched alkylboronic esters are activated with an organolithium reagent like t-butyllithium and then treated with a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate. This process efficiently generates chiral secondary alkylzinc reagents that are configurationally stable under practical experimental conditions and can be used in subsequent stereospecific transformations like Negishi cross-couplings. nih.gov
| Starting Material (Alkene) | Hydroboration Reagent | Zinc Source | Resulting Chiral Reagent | Stereochemical Outcome |
| Substituted Cyclohexene | Chiral Borane (e.g., Ipc₂BH) | Dialkylzinc (e.g., Et₂Zn) | Chiral Cyclohexylzinc | High Enantioselectivity |
| Vinylarene | Catecholborane | Diisopropylzinc | Chiral secondary alkylzinc | High Retention of Configuration |
| Enantioenriched Alkylboronic Ester | - | ZnCl₂ / t-BuLi | Enantioenriched Alkylzinc | Stereoretentive |
In Situ Generation Techniques for Cyclohexylzinc Species
In situ generation of cyclohexylzinc reagents, where the organometallic species is prepared and consumed in the same reaction vessel without isolation, offers significant operational advantages. acs.org This approach can mitigate issues related to the stability and handling of often-reactive organozinc compounds. nih.gov
A common method for in situ generation is the direct oxidative insertion of zinc metal into a cyclohexyl halide. umich.edu The zinc metal is typically activated beforehand to ensure a smooth and rapid reaction. nih.gov Common activators include 1,2-dibromoethane (B42909) and chlorotrimethylsilane. nih.gov While effective, the exothermic nature of the zinc insertion can be challenging to control on a larger scale, sometimes requiring careful temperature management. acs.org The use of lithium chloride (LiCl) as an additive in the insertion reaction is highly beneficial, as it solubilizes the organozinc species in solvents like tetrahydrofuran (THF), thereby accelerating the reaction by promoting the removal of the product from the zinc surface. academie-sciences.fruni-muenchen.de
Another important in situ technique is transmetalation from a more reactive organometallic precursor, such as a Grignard reagent (organomagnesium). acs.org For example, a cyclohexylmagnesium halide can be prepared and then treated with a zinc salt like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) to generate the corresponding cyclohexylzinc halide in situ. nih.gov This method is particularly useful when the direct zinc insertion is sluggish or problematic. In some cases, a mixed-metal system is employed where a magnesium insertion is performed in the presence of ZnCl₂, leading to the direct formation of the organozinc reagent. academie-sciences.fr
More specialized in situ methods have also been developed. These include the reduction of zinc chloride with lithium naphthalenide in THF to produce highly reactive Rieke zinc, which can readily form organozinc reagents. nih.gov Additionally, the generation of alkylzinc reagents in aqueous micellar systems has been reported, offering a greener alternative to traditional organic solvents. nih.gov
| Generation Method | Precursor | Reagents/Conditions | Key Features |
| Direct Zinc Insertion | Cyclohexyl Iodide/Bromide | Activated Zn dust, THF | Most common method; exothermicity can be a challenge. acs.orgacs.org |
| LiCl-Mediated Insertion | Cyclohexyl Halide | Zn dust, LiCl, THF | Improved solubility and reaction rate of the zinc reagent. academie-sciences.fruni-muenchen.de |
| Transmetalation | Cyclohexylmagnesium Halide | ZnCl₂ or ZnBr₂ | Good for substrates where direct insertion fails. nih.govacs.org |
| Rieke Zinc | Cyclohexyl Halide | ZnCl₂, Lithium Naphthalenide | Uses highly activated zinc for efficient insertion. nih.gov |
Preparation of Functionalized Cyclohexylzinc Reagents
The ability to prepare cyclohexylzinc reagents bearing a wide array of functional groups is crucial for their application in the synthesis of complex molecules. uni-regensburg.deacs.org Modern methods allow for the creation of these valuable reagents while tolerating sensitive functionalities such as esters, ketones, nitriles, and amides. researchgate.netacs.orgacademie-sciences.fr
The direct insertion of activated zinc dust into functionalized cyclohexyl iodides is a primary route to these reagents. acs.org The presence of an ester group, for example, does not typically interfere with the zinc insertion, and the resulting zinc reagent demonstrates good stability. acs.org The use of LiCl is often essential for these preparations, as it enhances the solubility of the functionalized organozinc halide in THF, preventing it from passivating the zinc metal surface and thus facilitating a complete reaction. academie-sciences.fruni-muenchen.de This LiCl-mediated method is quite general and has been applied to prepare a variety of aryl and heterocyclic zinc reagents bearing sensitive groups. academie-sciences.fr
These functionalized cyclohexylzinc reagents are instrumental in diastereoselective cross-coupling reactions. uni-regensburg.deacs.orgacademie-sciences.fr For example, 2-, 3-, and 4-substituted cyclohexylzinc reagents undergo highly diastereoselective palladium-catalyzed Negishi cross-couplings with various aryl, heteroaryl, and alkenyl iodides. acs.org These reactions typically proceed under mild conditions and exhibit excellent functional group tolerance. acs.orgresearchgate.net The resulting products, such as substituted arylcyclohexanes, are formed with high diastereomeric purity, often yielding the thermodynamically most stable isomer. uni-regensburg.deacs.org Cobalt-catalyzed cross-couplings have also been shown to be effective, with 1,3- and 1,4-functionalized cyclohexylzinc reagents affording products with high diastereoselectivity. researchgate.net
The scope of these reagents extends to their conversion into functionalized zinc-copper (organocuprate) species. umich.edu Treatment of a functionalized cyclohexylzinc iodide with a copper salt, such as copper cyanide (CuCN) in the presence of LiCl, generates a highly reactive cuprate (B13416276) that can participate in substitution reactions, for instance, with dichlorocyclobutene-diones to create new functionalized cyclic compounds. umich.edu
| Functional Group | Preparation Method | Example Reagent | Subsequent Reaction | Reference |
| Ester | Direct Zn insertion | Ethyl 4-(iodozincio)cyclohexane-1-carboxylate | Pd-catalyzed Negishi cross-coupling | acs.org |
| Acetoxy | Direct Zn insertion | 5-Acetoxypentylzinc iodide | Cu-catalyzed substitution | umich.edu |
| Ketone | Pd-catalyzed cross-coupling | (4-acetylphenyl)cyclohexane | Product of cross-coupling | acs.org |
| Aldehyde | Pd-catalyzed cross-coupling | (4-formylphenyl)cyclohexane | Product of cross-coupling | acs.org |
| Cyano | Pd-catalyzed cross-coupling | (4-cyanophenyl)cyclohexane | Product of cross-coupling | acs.org |
| Boc-protected Amine | Metalation/Transmetalation | Boc-protected piperidinylzinc | Pd-catalyzed arylation | academie-sciences.fr |
Reactivity and Mechanistic Investigations of Cyclohexylzinc Compounds
Cross-Coupling Reactions
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a versatile method for creating C-C bonds. wikipedia.org Cyclohexylzinc reagents, as secondary alkylzinc compounds, present unique challenges and opportunities in this context, particularly concerning selectivity and stereochemistry.
Palladium-Catalyzed Negishi Coupling Reactions
Palladium catalysis is frequently employed for Negishi couplings involving cyclohexylzinc reagents due to its general high efficiency and functional group compatibility. wikipedia.org The reaction mechanism typically involves oxidative addition of the organic electrophile to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Palladium-catalyzed cross-coupling reactions of functionalized 2-, 3-, and 4-substituted cyclohexylzinc reagents with a variety of aryl, heteroaryl, and alkenyl iodides have been successfully performed under mild conditions. acs.orgnih.govfigshare.com These reactions provide a direct method for the synthesis of complex molecules containing a cyclohexane (B81311) ring, which is a common motif in biologically active compounds. The scope of the reaction is broad, accommodating both electron-rich and electron-poor aryl iodides, as well as various heterocyclic and vinylic partners. acs.orgacs.org
Table 1: Examples of Negishi Coupling of Substituted Cyclohexylzinc Reagents with Various Electrophiles acs.org
| Entry | Cyclohexylzinc Reagent | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-MeOC(=O)C₆H₁₀ZnI | 4-NCC₆H₄I | 4-NCC₆H₄-C₆H₁₀-4-C(=O)OMe | 85 | >98:2 |
| 2 | 4-MeOC(=O)C₆H₁₀ZnI | 4-AcC₆H₄I | 4-AcC₆H₄-C₆H₁₀-4-C(=O)OMe | 86 | >98:2 |
| 3 | 4-MeOC(=O)C₆H₁₀ZnI | 3-Pyridyl-I | 3-Pyridyl-C₆H₁₀-4-C(=O)OMe | 83 | >98:2 |
| 4 | 3-MeOC(=O)C₆H₁₀ZnI | 4-FC₆H₄I | cis-4-FC₆H₄-C₆H₁₀-3-C(=O)OMe | 78 | 94:6 |
| 5 | 2-EtO₂CCH₂C₆H₁₀ZnI | 4-ClC₆H₄I | trans-4-ClC₆H₄-C₆H₁₀-2-CH₂CO₂Et | 71 | 95:5 |
A significant advancement in the use of cyclohexylzinc reagents is the development of highly diastereoselective and stereoconvergent cross-coupling reactions. acs.orgnih.gov When using substituted cyclohexylzinc reagents, which are often prepared as a mixture of diastereomers, the reaction can proceed to yield a single diastereomer of the product in high selectivity. acs.orgnih.gov This process is considered "diastereoconvergent" because regardless of the stereochemistry of the starting organozinc reagent, the thermodynamically most stable product is predominantly formed. acs.orgnih.gov
The stereoselectivity is particularly high for 3- and 4-substituted cyclohexylzinc systems and has also been demonstrated for some 2-substituted reagents. acs.org The observed stereochemical outcome is often explained by the intermediate palladium complex adopting a conformation where the bulky palladium moiety occupies an equatorial position on the cyclohexane ring, thus minimizing steric interactions. acs.orgnih.govfigshare.com This remote stereocontrol is a powerful tool for establishing multiple stereocenters in a predictable manner. nih.gov While enantiospecific couplings of chiral organometallic reagents have been a focus, enantioconvergent couplings of racemic secondary organometallics remain a challenge but have seen recent progress. chinesechemsoc.orgchinesechemsoc.org
The choice of ligand for the palladium catalyst is crucial for the success of the Negishi coupling, influencing reactivity, selectivity, and catalyst stability. tcichemicals.comtcichemicals.comsigmaaldrich.com For the coupling of secondary alkylzinc reagents like cyclohexylzinc, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the desired reductive elimination over competing side reactions like β-hydride elimination. organic-chemistry.orgnih.gov
Additives can have a profound impact on the efficiency and selectivity of Negishi cross-coupling reactions. acs.org In the context of cyclohexylzinc couplings, the use of lithium chloride (LiCl) and N-ethylpyrrolidone (NEP) has been shown to be highly beneficial. acs.orgnih.govfigshare.com
LiCl is known to play a crucial role in the preparation of organozinc reagents by direct insertion of zinc dust, as it helps to solubilize the organozinc species from the metal surface. researchgate.netorganic-chemistry.org In the coupling reaction itself, LiCl can break up zincate aggregates and facilitate the transmetalation step. researchgate.net
N-Ethylpyrrolidone (NEP), a polar aprotic solvent, has been observed to improve both the yield and diastereoselectivity of the coupling reactions of functionalized cyclohexylzinc reagents. acs.org The exact role of NEP is not fully elucidated but it is thought to aid in the solubilization of the organometallic species and potentially influence the aggregation state of the organozinc reagent.
The combination of a suitable ligand, such as Ruphos, with additives like LiCl and NEP creates a highly effective catalytic system for the diastereoselective cross-coupling of functionalized cyclohexylzinc reagents. acs.org
A key advantage of the Negishi coupling is its excellent functional group tolerance, which is particularly evident when using organozinc reagents. sigmaaldrich.com The palladium-catalyzed coupling of cyclohexylzinc reagents is compatible with a wide array of sensitive functional groups that might not be tolerated by more reactive organometallic reagents like organolithium or Grignard reagents. acs.orgorganic-chemistry.org
Research has demonstrated the compatibility of functional groups such as ketones, aldehydes, nitro groups, cyano groups, esters, and even aromatic chlorides under the optimized reaction conditions. acs.org This broad compatibility allows for the synthesis of complex, highly functionalized molecules without the need for extensive use of protecting groups, making the synthetic routes more efficient. acs.orgorganic-chemistry.org The reaction conditions are generally mild, further contributing to the preservation of sensitive functionalities. acs.orgnih.gov
Table 2: Functional Group Tolerance in the Negishi Coupling of 4-(Methoxycarbonyl)cyclohexylzinc Iodide acs.org
| Entry | Aryl Iodide | Functional Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Acetyliodobenzene | Ketone | 86 | >98:2 |
| 2 | 4-Iodobenzaldehyde | Aldehyde | 80 | >98:2 |
| 3 | 4-Iodonitrobenzene | Nitro | 88 | >98:2 |
| 4 | 4-Iodobenzonitrile | Cyano | 85 | >98:2 |
| 5 | Methyl 4-iodobenzoate | Ester | 91 | >98:2 |
| 6 | 1-Chloro-4-iodobenzene | Chloro | 89 | >98:2 |
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling has garnered significant attention as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.govnih.govresearchgate.net Simple iron salts, such as ferric chloride (FeCl₃), are often effective precatalysts for coupling organozinc reagents or Grignard reagents with various electrophiles. nih.govresearchgate.net These reactions are known for their rapid turnover rates, often at or below room temperature, and their compatibility with a wide array of functional groups including esters, nitriles, and ethers. researchgate.net
The mechanism of iron-catalyzed cross-coupling is complex and remains an area of active investigation, partly due to the challenge of characterizing paramagnetic iron intermediates. nih.govnih.gov However, a growing body of evidence from experimental and computational studies points to the involvement of radical pathways and multiple iron oxidation states. umd.edunih.gov One proposed catalytic cycle involves the reduction of an Fe(III) precatalyst to a more active low-valent iron species. This species can then generate an alkyl radical from the electrophile. The crucial C–C bond formation is thought to occur via the reaction of this radical with an organoiron intermediate, followed by reductive elimination from an Fe(III) center to yield the product. umd.edu In the context of Negishi-type couplings, organozinc reagents like cyclohexylzinc effectively participate in the transmetalation step, delivering the cyclohexyl group to the iron center. nih.gov
Copper(I)-Promoted Cross-Coupling Reactions
Copper(I) salts are effective promoters and catalysts for the cross-coupling of organozinc reagents with a variety of electrophiles. A well-established application is the coupling of alkylzinc reagents with 1-haloalkynes, which proceeds efficiently in the presence of catalytic amounts of a Cu(I) source, such as copper(I) cyanide (CuCN). mdpi.comnsf.gov
The proposed mechanism for this transformation begins with a transmetalation between the cyclohexylzinc reagent (c-Hex-ZnX) and the copper(I) salt to form a copper-zinc ate complex or a cyclohexylcopper species. This intermediate then reacts with the 1-bromoalkyne. This key step can be viewed as an oxidative addition of the C-Br bond to the copper complex, followed by reductive elimination of the cross-coupled product. This process regenerates a copper(I) species, allowing the catalytic cycle to continue. mdpi.com The use of lithium salts can be beneficial, leading to higher conversions and improved yields in some cases. mdpi.com
Mechanistic Pathways of Cross-Coupling
The catalytic cycles of transition-metal-catalyzed cross-coupling reactions are fundamentally composed of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative addition is typically the initiating step of the catalytic cycle, where the metal catalyst inserts into the bond of the electrophile (e.g., an aryl halide), increasing the metal's oxidation state and coordination number. chimia.ch In nickel catalysis, the oxidative addition of aryl halides to a Ni(0) center can proceed through multiple pathways. nih.govuu.nl One pathway is a concerted, two-electron mechanism. Alternatively, a stepwise radical pathway can operate, which involves an outer-sphere single-electron transfer (SET) from the electron-rich Ni(0) center to the aryl halide. nih.gov The preferred pathway is influenced by the electronic properties of the nickel catalyst's ligands, the nature of the halide, and the electronic character of the aryl halide itself. nih.gov
Transmetalation is the step where the organic group from the organometallic nucleophile (e.g., cyclohexyl from cyclohexylzinc) is transferred to the transition metal catalyst center, displacing a halide or another ligand. nih.govresearchgate.net In nickel-catalyzed reactions involving organozinc reagents, this process transfers the cyclohexyl group to the Ni(II) center that was formed during oxidative addition.
Recent studies have illuminated more complex variations of this step. For instance, a "redox transmetalation" has been proposed where the transfer of the organic group is accompanied by a change in the oxidation state of the metal center, such as from Ni(II) to Ni(III). nih.govresearchgate.net Another emerging concept is "single-electron transmetalation," where a radical intermediate, generated photochemically, is trapped by the Ni(II) complex. This process is formally oxidative at the nickel center and circumvents the high-energy transition state of a traditional two-electron transmetalation. nih.gov
Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups coupled on the metal center form a new covalent bond and are expelled from the coordination sphere, while the metal is reduced to its initial, lower oxidation state, thereby regenerating the active catalyst. youtube.com For the coupling of a cyclohexyl group and an aryl group, this step involves the formation of a C(sp³)–C(sp²) bond from a [Ni(II)-Aryl(Cyclohexyl)] intermediate.
Reductive elimination from Ni(II) centers can be challenging due to the relatively weak oxidizing ability of Ni(II). rsc.orgnih.gov However, the process can be facilitated. Computational studies suggest that coordination of zinc to the nickel center can accelerate reductive elimination by reducing the electron density at the nickel, thus promoting the bond-forming step. nih.gov In other systems, the reaction is driven by oxidizing the Ni(II) intermediate to a more reactive Ni(III) or Ni(IV) species, from which reductive elimination is significantly more facile. acs.orgchemrxiv.org
Competing Pathways (e.g., β-Hydride Elimination)
In reactions involving organometallic compounds, including those with cyclohexylzinc, the desired reaction pathway can be accompanied by competing side reactions. One of the most common of these is β-hydride elimination. wikipedia.orglibretexts.org This process involves the transfer of a hydrogen atom from the β-carbon of the alkyl group (in this case, the cyclohexyl ring) to the zinc metal center. ilpi.com For this reaction to occur, several conditions must be met: the presence of a hydrogen atom on the carbon atom beta to the metal, a vacant coordination site on the metal, and a syn-coplanar arrangement of the M-C-C-H unit. ilpi.comyoutube.com
The elimination results in the formation of a metal hydride (H-Zn-R) and an alkene (cyclohexene). wikipedia.org This pathway is a significant consideration in catalytic cycles and can act as a chain termination step in polymerization reactions. ilpi.com The propensity for β-hydride elimination can be influenced by several factors. For instance, complexes that are coordinatively saturated (e.g., having 18 electrons) are less likely to undergo this reaction because they lack the necessary open coordination site for the hydride to transfer to. ilpi.comyoutube.com Additionally, the use of bulky ligands on the metal or alkyl groups that would form a strained alkene upon elimination can inhibit this pathway. youtube.com In the context of cyclohexylzinc reagents, the stability of the resulting cyclohexene (B86901) makes β-hydride elimination a thermodynamically plausible competing reaction that must be controlled to favor other desired transformations like nucleophilic addition or cyclopropanation.
Cyclopropanation Reactions
Organozinc reagents are central to one of the most important methods for synthesizing cyclopropanes from alkenes: the Simmons-Smith reaction. nih.govtcichemicals.com This reaction utilizes an organozinc carbenoid, a species that behaves like a carbene but is stabilized by the metal, making it more selective and less prone to side reactions than free carbenes. youtube.commasterorganicchemistry.com The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. masterorganicchemistry.comwikipedia.org
Simmons-Smith Reaction with Cyclohexene Derivatives
A classic example of the Simmons-Smith reaction is the cyclopropanation of cyclohexene. wikipedia.org When cyclohexene is treated with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), a zinc carbenoid intermediate, typically represented as iodomethylzinc iodide (ICH₂ZnI), is formed. wikipedia.orgorganicreactions.org This reagent then reacts with the double bond of cyclohexene in a concerted fashion to deliver a methylene (B1212753) (CH₂) group, yielding the bicyclic product norcarane (B1199111) (bicyclo[4.1.0]heptane). wikipedia.org The reaction proceeds via syn-addition to the double bond, where both new carbon-carbon bonds are formed on the same face of the alkene. masterorganicchemistry.com
| Reactant | Reagents | Product | Yield |
| Cyclohexene | CH₂I₂, Zn-Cu | Norcarane | High |
Stereocontrol via Directed Cyclopropanation
A significant advantage of the Simmons-Smith reaction is the ability to control the stereochemical outcome through substrate-directing groups. organicreactions.org When a hydroxyl group is present in the substrate, such as in an allylic or homoallylic alcohol, it can coordinate to the zinc atom of the carbenoid reagent. wikipedia.orgharvard.edu This chelation directs the delivery of the methylene group to the face of the double bond cis to the hydroxyl group. wikipedia.org This directing effect is powerful enough to override steric hindrance, often leading to the formation of a single diastereomer. acs.orgresearchgate.net For example, the cyclopropanation of a cyclohexenol (B1201834) derivative will preferentially form the cyclopropane ring on the same side as the alcohol functionality. wikipedia.org This principle of directed synthesis is a cornerstone of stereoselective synthesis, allowing for the construction of complex, stereodefined molecules. acs.orgnih.gov
Mechanistic Understanding of Carbenoid Intermediates
The active species in the Simmons-Smith reaction is a zinc carbenoid, not a free carbene. youtube.com The formation of iodomethylzinc iodide (IZnCH₂I) from diiodomethane and a zinc-copper couple is a key step. organicreactions.org This carbenoid is more stable and less reactive than a free methylene carbene, which accounts for the high chemoselectivity and stereospecificity of the reaction. youtube.com The reaction mechanism is believed to proceed through a concerted, "butterfly-shaped" transition state. nih.gov In this transition state, the zinc atom coordinates to the double bond, and the methylene group is transferred to both carbons of the alkene simultaneously. nih.govyoutube.com This concerted mechanism ensures that the original stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.comwikipedia.org Density functional theory (DFT) calculations have been used to investigate the transition states and intermediates, confirming the involvement of a donor-acceptor cyclopropane-like intermediate in related zinc carbenoid-mediated homologation reactions. acs.org
Modified Simmons-Smith Protocols (e.g., Furukawa, Charette)
Several modifications to the original Simmons-Smith protocol have been developed to improve reactivity, handling, and substrate scope.
Furukawa Modification : Proposed in 1966, this modification replaces the zinc-copper couple with diethylzinc (B1219324) (Et₂Zn). nih.govtcichemicals.com The reaction between diethylzinc and diiodomethane generates a more reactive carbenoid species. wikipedia.org This protocol is particularly effective for less reactive or electron-poor alkenes and is often faster than the original method. nih.govwikipedia.org However, diethylzinc is pyrophoric and requires careful handling. wikipedia.org
Charette Modification : This protocol involves the use of dioxaborolane ligands to create chiral zinc carbenoids for asymmetric cyclopropanation. While not directly involving cyclohexylzinc as the primary reagent, it represents a significant advancement in controlling the enantioselectivity of cyclopropanation reactions mediated by zinc. Another approach involves generating the organozinc carbenoid from a diazo compound and a zinc halide. wikipedia.org
These modifications, along with others like the Shi modification which uses acidic additives, have greatly expanded the utility of zinc-mediated cyclopropanation in modern organic synthesis. nih.govwikipedia.org
| Modification | Zinc Source | Carbenoid Precursor | Key Feature |
| Original Simmons-Smith | Zn-Cu couple | CH₂I₂ | Heterogeneous, reliable for many alkenes. wikipedia.org |
| Furukawa | Diethylzinc (Et₂Zn) | CH₂I₂ | Homogeneous, increased reactivity, good for vinyl ethers. nih.govwikipedia.org |
| Charette | Zinc Halide (e.g., ZnI₂) | Diazomethane (CH₂N₂) | Alternative carbenoid source. wikipedia.org |
Nucleophilic Addition Reactions
Organozinc compounds, including cyclohexylzinc derivatives, can act as nucleophiles in addition reactions, particularly with electrophilic carbonyl groups of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com While generally less reactive than their Grignard or organolithium counterparts, this moderate reactivity can be advantageous, leading to higher chemoselectivity. libretexts.org
The reaction involves the attack of the nucleophilic carbon of the cyclohexylzinc reagent on the electrophilic carbonyl carbon. youtube.comlibretexts.org This addition breaks the C=O pi bond, forming a tetrahedral zinc alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. youtube.com For example, the addition of a cyclohexylzinc reagent to an aldehyde will produce a secondary alcohol, while addition to a ketone will yield a tertiary alcohol. The reaction must be carried out in an anhydrous environment, as organozinc reagents are strong bases and will be quenched by acidic protons, such as those from water. libretexts.org
Addition to Carbonyl Compounds (Aldehydes, Ketones)
The addition of organozinc reagents to carbonyl compounds is a fundamental method for the synthesis of secondary and tertiary alcohols. Dicyclohexylzinc, as a member of the dialkylzinc class, readily adds to aldehydes. These reactions are typically slow on their own and require activation by a catalyst. For achieving stereocontrol, the most effective approach is the use of a chiral catalyst, often an amino alcohol or a diol, which coordinates to the zinc atom and directs the facial addition of the cyclohexyl group to the prochiral aldehyde. nih.gov
The generally accepted mechanism involves the formation of a chiral zinc-ligand complex. This complex then coordinates to the carbonyl oxygen of the aldehyde, arranging the substrate in a conformationally restricted transition state. This arrangement preferentially exposes one face of the carbonyl to the nucleophilic attack by the cyclohexyl group, leading to the formation of one enantiomer of the resulting secondary alcohol in excess. A wide variety of chiral ligands have been developed for this purpose, leading to reactions that are highly enantioselective. nih.gov While extensive data exists for diethylzinc additions, dicyclohexylzinc follows the same mechanistic principles. mdpi.com The reaction with ketones is significantly more challenging due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl, often resulting in lower reactivity. nih.gov
Reformatsky-Type Reactions with Zinc Enolates
The classical Reformatsky reaction involves the formation of an organozinc reagent, known as a Reformatsky enolate, by the oxidative addition of metallic zinc into the carbon-halogen bond of an α-halo ester. researchgate.net This enolate then adds to an aldehyde or ketone to produce a β-hydroxy ester. researchgate.netbeilstein-journals.org
It is crucial to distinguish this process from reactions involving pre-formed cyclohexylzinc compounds. In the traditional Reformatsky reaction, the zinc reagent is generated in situ and is an enolate, not an alkyl or aryl zinc halide. researchgate.net Therefore, cyclohexylzinc is not a direct participant in the classical Reformatsky reaction. However, the term "Reformatsky-Type" can allude to aldol-type additions of zinc enolates. While dicyclohexylzinc is not the nucleophile in these reactions, the underlying chemistry showcases the utility of organozinc intermediates in forming carbon-carbon bonds via carbonyl addition, analogous to the reactions described in the section above.
Additions to Imines and Nitriles
Cyclohexylzinc reagents can also function as nucleophiles in additions to carbon-nitrogen multiple bonds, such as those in imines and nitriles, to produce amines and ketones (after hydrolysis), respectively. The reactivity of imines is often enhanced by an electron-withdrawing group on the nitrogen atom.
A highly effective strategy for controlling the stereochemical outcome of these additions involves the use of chiral N-tert-butanesulfinyl imines. nih.gov The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the organometallic reagent to one of the diastereotopic faces of the imine. The addition of a cyclohexylzinc reagent (e.g., cyclohexylzinc bromide) is proposed to proceed through a six-membered chair-like transition state where the zinc atom coordinates to both the imine nitrogen and the sulfinyl oxygen. nih.govresearchgate.net This chelation-controlled model dictates the trajectory of the incoming cyclohexyl group, leading to the formation of the corresponding sulfinamide with a high degree of diastereoselectivity. researchgate.netnih.gov Subsequent cleavage of the sulfinyl group yields the chiral amine. This method represents a robust and predictable way to synthesize enantioenriched amines.
Conjugate Additions (e.g., Michael-type Reactions)
While hard organometallic reagents like Grignards tend to add directly to the carbonyl carbon (1,2-addition), organozinc reagents, being softer nucleophiles, can be induced to add to the β-carbon of α,β-unsaturated systems (1,4-addition or conjugate addition). This transformation, often referred to as a Michael-type reaction, is one of the most important methods for C-C bond formation.
The conjugate addition of dicyclohexylzinc to α,β-unsaturated ketones, such as cyclohexenone, is almost exclusively performed in the presence of a transition metal catalyst, most commonly a copper(I) salt. illinois.edu The operative mechanism is believed to involve a transmetalation step where the cyclohexyl group is transferred from zinc to copper, generating a highly reactive organocopper species. This copper intermediate then adds to the enone with high regioselectivity for the 1,4-position. illinois.edu To render this process enantioselective, a chiral ligand is added, which coordinates to the copper center and controls the facial selectivity of the addition to the prochiral Michael acceptor. illinois.eduorganic-chemistry.org
Carbometalation Reactions
Carbometalation is the nucleophilic addition of an organometallic compound across a carbon-carbon multiple bond (alkyne or alkene). The direct addition of organozinc reagents like dicyclohexylzinc to unactivated π-systems is generally difficult due to the low polarity of the C-C multiple bonds and the moderate nucleophilicity of the organozinc reagent.
Stereochemical Control and Configurational Stability in Reactions
For reactions involving cyclohexylzinc, which is an achiral reagent, stereochemical control is achieved not through the inherent properties of the reagent itself, but through external factors. The configurational stability of the reagent is high, but the stereochemical outcome of its reactions is dictated by the chiral environment created during the key bond-forming step. This control can be exerted in two primary ways:
Substrate Control: A chiral auxiliary attached to the substrate, such as the N-tert-butanesulfinyl group on an imine, creates a diastereotopic environment. The incoming achiral reagent is forced to approach from the less sterically hindered face as determined by the auxiliary, leading to a diastereoselective outcome. nih.gov
Catalyst Control: An external chiral ligand, which is part of a metal catalyst complex, creates a chiral pocket around the reaction center. The substrate and the organozinc reagent are brought together within this asymmetric environment, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer in excess. nih.gov This is the basis for enantioselective additions to aldehydes and conjugate additions.
In both scenarios, the reaction proceeds through a well-defined, diastereomeric transition state where the stereochemistry is set.
Diastereoselectivity and Enantioselectivity
The principles of stereochemical control translate directly into high levels of diastereoselectivity and enantioselectivity in reactions of cyclohexylzinc compounds.
Diastereoselectivity is prominently observed in additions to substrates containing a chiral auxiliary. For example, the addition of cyclohexylzinc bromide to chiral N-tert-butanesulfinyl aldimines consistently produces the corresponding N-sulfinylamines with high diastereomeric ratios (often >95:5 dr), demonstrating the powerful directing effect of the sulfinyl group. nih.govnih.gov
Enantioselectivity is the hallmark of catalyst-controlled reactions. The addition of dialkylzincs to aldehydes in the presence of chiral ligands is a benchmark for high enantioselectivity. Although specific data for dicyclohexylzinc is not as prevalent as for diethylzinc, the latter provides a clear illustration of the potential of these systems. With optimized chiral ligands and reaction conditions, enantiomeric excesses (ee) frequently exceed 90-95%. mdpi.commdpi.com The following table shows representative results for the addition of the related diethylzinc to various aldehydes, which illustrates the high efficiency of these catalytic systems.
| Aldehyde Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| Benzaldehyde | Carbohydrate-based β-amino alcohol | - | 92 | (S) |
| o-Methylbenzaldehyde | Carbohydrate-based β-amino alcohol | - | 92 | (S) |
| m-Methylbenzaldehyde | Carbohydrate-based β-amino alcohol | - | 96 | (S) |
| p-Chlorobenzaldehyde | Carbohydrate-based β-amino alcohol | - | 89 | (S) |
| Cyclohexanecarboxaldehyde | Carbohydrate-based β-amino alcohol | - | 85 | (S) |
Table 1. Representative Enantioselectivity in the Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Ligand. Data is illustrative of the high stereocontrol achievable in dialkylzinc additions. mdpi.com
Configurational Stability of the Carbon-Zinc Bond
The configurational stability of the carbon-zinc bond in secondary organozinc compounds, including cyclohexylzinc derivatives, is a critical factor in stereoselective synthesis. Research indicates that while many secondary alkylzinc reagents can be prepared and used in reactions with high retention of configuration, their stability is temperature-dependent and influenced by the reaction conditions.
Studies on diastereoselective Negishi cross-coupling reactions involving substituted cyclohexylzinc reagents have provided significant insights into the configurational lability of the C-Zn bond. In these reactions, a mixture of diastereomeric cyclohexylzinc halides often converges to a single, thermodynamically favored diastereomer in the final product. This outcome strongly suggests that the carbon-zinc bond is configurationally labile under the reaction conditions, allowing for epimerization to occur. The process leads to a thermodynamic equilibrium of the diastereomeric organozinc intermediates before the cross-coupling step.
For instance, in the palladium-catalyzed cross-coupling of 2-, 3-, and 4-substituted cyclohexylzinc reagents with various organic halides, the formation of the thermodynamically most stable stereoisomer is consistently observed. This diastereoconvergence implies that the rate of epimerization of the cyclohexylzinc reagent is faster than the rate of the cross-coupling reaction. The stereochemical outcome has been rationalized by assuming that the bulky palladium catalyst preferentially reacts with the cyclohexylzinc conformer where the zinc-bearing carbon has adopted an equatorial position to minimize steric hindrance, which corresponds to the most stable diastereomer.
Theoretical calculations, including Density Functional Theory (DFT), have been employed to understand the relative stabilities of the organozinc and intermediate palladium complexes, supporting the experimental observations. These computational studies help to elucidate the energy differences between the possible diastereomers and the transition states leading to them.
The table below summarizes the observed stereochemical outcomes in the Negishi cross-coupling of substituted cyclohexylzinc reagents, highlighting the thermodynamic control that results from the configurational lability of the C-Zn bond.
| Substituent Position on Cyclohexyl Ring | Initial Diastereomeric Ratio of Cyclohexyl Iodide | Major Product Diastereomer | Observed Diastereomeric Ratio of Product | Implication for C-Zn Bond Stability |
|---|---|---|---|---|
| 4-Substituted | cis/trans mixture | trans | >95:5 | Configurationally labile, rapid epimerization |
| 3-Substituted | cis/trans mixture | trans (for bulky substituents) | High | Configurationally labile, thermodynamic control |
| 2-Substituted | cis/trans mixture | trans | High | Configurationally labile, thermodynamic control |
Rearrangement and Isomerization Pathways
The primary isomerization pathway observed for cyclohexylzinc compounds is epimerization at the carbon atom bonded to zinc, as discussed in the context of the configurational stability of the C-Zn bond. This process involves the inversion of the stereocenter, leading to a thermodynamic equilibrium between diastereomers. The mechanism of this epimerization is believed to proceed through a transition state where the C-Zn bond is temporarily weakened or undergoes rapid dissociation and re-association, allowing for the change in stereochemistry. This facile isomerization is a key factor in the diastereoconvergent outcomes of reactions involving these reagents.
Beyond this well-documented epimerization, other potential rearrangement pathways, such as 1,2-hydride shifts or more complex skeletal rearrangements like the Wagner-Meerwein rearrangement, have not been prominently reported for cyclohexylzinc compounds under typical synthetic conditions. Such rearrangements are more characteristic of carbocation intermediates, which are not the primary reactive species in organozinc chemistry. The covalent, albeit polarized, nature of the carbon-zinc bond generally disfavors the formation of a discrete carbocation that would be susceptible to these types of rearrangements.
The focus of mechanistic investigations into the reactivity of cyclohexylzinc compounds has therefore been on the dynamics of the chair-like conformations of the cyclohexane ring and the axial-equatorial positioning of the zinc moiety, which dictates the thermodynamic stability of the diastereomers. The isomerization pathway is thus dominated by the interconversion of these conformers and the subsequent epimerization at the zinc-bearing carbon to achieve the lowest energy state.
The following table outlines the key aspects of the known isomerization pathway for substituted cyclohexylzinc compounds.
| Pathway | Description | Driving Force | Evidence |
|---|---|---|---|
| Epimerization | Inversion of configuration at the carbon atom bonded to zinc. | Attainment of the thermodynamically most stable diastereomer. | Diastereoconvergent outcomes in Negishi cross-coupling reactions; NMR and DFT studies. |
Coordination Chemistry of Zinc with Cyclohexane Derived Ligands
Chiroptical Properties and Chirality in Zinc Complexes with Cyclohexyl Moieties
The incorporation of chiral cyclohexane-derived ligands into zinc complexes is a powerful strategy for inducing chirality and generating materials with interesting chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). The stereochemistry of the ligand directly influences the coordination geometry and can lead to the formation of specific helical structures.
When a chiral ligand, such as (R,R)- or (S,S)-1,2-diaminocyclohexane, is used to synthesize a Schiff base that subsequently coordinates to a zinc(II) ion, the chirality of the ligand can be transferred to the metal center. This often results in the formation of non-planar, pseudo-tetrahedral complexes with a specific helical twist, denoted as Δ (right-handed) or Λ (left-handed).
For example, in zinc(II) complexes with tetradentate Schiff base ligands derived from (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the cyclohexane (B81311) ring strongly influences the resulting diastereomer. Theoretical calculations and experimental observations have shown that for the (R,R)-ligand, only the M (left-handed) helical diastereomer is stable. researchgate.net Any attempts to form the P (right-handed) helicity revert to the more stable M form. This demonstrates a high degree of stereochemical control exerted by the chiral cyclohexane backbone.
In solution, it is common for these types of complexes to exist as an equilibrium mixture of diastereomers. For instance, ¹H NMR studies of pseudotetrahedral zinc-Schiff base complexes have shown the presence of both Δ- and Λ-diastereomers in solution, with one form being predominant. Vibrational circular dichroism (VCD) has proven to be a sensitive technique for detecting and assigning the absolute configuration of the metal-centered chirality in these systems. mdpi.com
The controlled synthesis of these chiral complexes is of great interest for applications in enantioselective catalysis and the development of CPL-active materials. For instance, enantiopure zinc(II) complexes based on a tetradentate salen ligand incorporating a chiral 1,2-cyclohexanediamine (B1199290) moiety have been shown to be effective chiral emitters.
Inter- and Intramolecular Interactions in Solid-State Architectures
Hydrogen bonding is a particularly important and frequently observed interaction in these systems, especially when the ligand contains N-H or O-H groups. In the crystal structure of trans-diaquabis(cyclohexane-1,2-diamine)zinc(II) dichloride, [Zn(C₆H₁₄N₂)₂(H₂O)₂]Cl₂, the complex cations and chloride anions are linked by N-H···Cl and O-H···Cl hydrogen bonds, forming a two-dimensional network. rsc.org Similarly, in the crystal structures of [ZnCl₂(L)] complexes with reduced Schiff bases, a system of intermolecular hydrogen bonds contributes to the stability of the crystal lattice. rsc.org
In more complex systems, such as a zinc-salen complex, the extended structure can be assembled through intermolecular hydrogen bonding and C-H···π interactions. The crucial role of hydrogen bonding has also been highlighted in shaping the structures of zinc-based coordination polymers with reduced Schiff base ligands, where these interactions can dictate the orientation of the polymer chains. frontiersin.org
The presence of aromatic rings in the ligand structure can lead to π···π stacking interactions, which further stabilize the crystal packing. These directional interactions, in concert with the steric demands of the cyclohexane group, determine the final three-dimensional arrangement of the molecules in the solid state. Understanding and controlling these non-covalent interactions is a key aspect of crystal engineering, enabling the design of materials with desired topologies and properties.
Interactive Table 2: Types of Intermolecular Interactions in Zinc-Cyclohexane Complexes
| Complex | Interaction Type | Description | Reference |
| [Zn(C₆H₁₄N₂)₂(H₂O)₂]Cl₂ | N-H···Cl, O-H···Cl | Formation of a 2D network | rsc.org |
| [ZnCl₂(L)] (reduced Schiff base) | Intermolecular H-bonds | Stabilization of the crystal lattice | rsc.org |
| Zinc-salen complex | H-bonding, C-H···π | Extension into a supramolecular framework | rsc.org |
| Zinc coordination polymers | Hydrogen bonding | Shaping of the overall structure | frontiersin.org |
Theoretical and Computational Chemistry of Zinc Cyclohexane Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of zinc-containing systems, including those interacting with cyclohexane (B81311). beilstein-journals.orgscirp.org DFT calculations allow for the optimization of molecular geometries, ensuring that the studied structures correspond to minima on the potential energy surface. nih.gov These optimized structures form the basis for further analysis of electronic properties.
In the context of zinc clusters, DFT has been used to determine the ground-state structures and to study their stability by calculating binding energies. beilstein-journals.org For instance, studies on neutral zinc clusters (Zn_n) have utilized DFT to explore how structural motifs and stability evolve with cluster size. beilstein-journals.org The electronic properties of such systems, including ionization potentials, are also amenable to DFT calculations, often benchmarked against higher-level methods like G0W0 to ensure accuracy. beilstein-journals.org
DFT is also instrumental in understanding the electronic properties of larger systems. For example, in studies of zinc oxide nanostructures, which can include cyclohexane-like (Zn₃O₃) rings, DFT calculations have been used to determine electronic properties like the energy gap and density of states. researchgate.net These calculations provide fundamental insights into how the geometric structure influences the electronic behavior of the material. researchgate.net
A key aspect of understanding the electronic behavior and reactivity of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.netajchem-a.com A large HOMO-LUMO gap generally indicates high stability, while a small gap suggests higher reactivity. researchgate.net
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energies of these orbitals are crucial for predicting how a molecule will interact with other species. ossila.com In the context of zinc-cyclohexane systems, DFT calculations are frequently employed to determine the energies of the HOMO and LUMO and, consequently, the HOMO-LUMO gap. physchemres.orgresearchgate.net
For instance, in a study of plasma-polymerized cyclohexane, the HOMO-LUMO energy gap was found to decrease sharply compared to the cyclohexane monomer, indicating increased reactivity of the polymer film. aip.org Similarly, in studies of zinc oxide nanostructures, including a (Zn₃O₃) cyclohexane-like structure, the energy gap was calculated to be 4.48 eV. researchgate.net This value is a key descriptor of the electronic character of the nanostructure. researchgate.net
Interactive Table: HOMO-LUMO Gap Data
| System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Cyclohexane (monomer) | - | - | - |
| Plasma-Polymerized Cyclohexane | - | - | Sharply decreased from monomer |
| ZnO Cyclohexane (Zn₃O₃) | - | - | 4.48 |
| 8C1M6PB | - | - | 0.9042 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. aip.orgnih.gov The MEP map displays regions of positive and negative electrostatic potential on the electron density surface, typically color-coded with red representing regions of highest electron density (negative potential) and blue representing regions of lowest electron density (positive potential). aip.orgresearchgate.net
In the study of plasma-polymerized cyclohexane, MEP analysis revealed that the negative potential is concentrated over the more electronegative atoms, while positive potential is located over hydrogen atoms. aip.org The increased intensity of both positive and negative potentials in the polymer compared to the monomer suggests an enhanced likelihood of electrophilic and nucleophilic interactions. aip.org For zinc-containing compounds, MEP analysis can identify the positively charged zinc ions as potential sites for nucleophilic attack and negatively charged ligands or parts of the cyclohexane ring as sites for electrophilic attack. nih.gov This detailed view of the charge landscape is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.org QTAIM defines atoms as distinct regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.org The interactions between these atomic basins are characterized by bond critical points (BCPs), where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions.
The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly informative. A high value of ρ(r) indicates a significant accumulation of charge between the nuclei, characteristic of covalent bonding. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals, or hydrogen bond) interactions (∇²ρ(r) > 0).
In the context of metal-ligand interactions, such as those that could exist between zinc and a cyclohexane derivative, QTAIM can be used to quantify the degree of covalency in the bonds. acs.org For example, in a study of a Zn(II) complex, QTAIM analysis was used to characterize the Zn-N and Zn-O bonds, providing quantitative measures of their strength and nature. mdpi.com The topological parameters derived from QTAIM, such as the electron density, its Laplacian, and the energy densities at the BCPs, offer a detailed picture of the bonding within the zinc coordination sphere. mdpi.com
Interactive Table: QTAIM Topological Parameters for Non-Covalent Interactions in a Zn(sal) Complex
| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Potential Energy Density (V(r)) (a.u.) | Kinetic Energy Density (G(r)) (a.u.) | Electronic Energy Density (H(r)) (a.u.) |
| Non-covalent interactions | - | - | - | - | - |
Note: Specific numerical data for various bond critical points were mentioned to be in Table 4 of the source, but the table itself was not provided in the search result. mdpi.com
Natural Bond Orbital (NBO) Analysis for Orbital Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.de It provides a description in terms of Lewis-like structures, with localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de
A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of electron delocalization from the idealized Lewis structure. uni-muenchen.de These delocalization effects are crucial for understanding a wide range of chemical phenomena, including hyperconjugation and the nature of intermolecular interactions. uba.ar
In the study of zinc complexes, NBO analysis can elucidate the nature of the coordination bonds. For instance, in a Zn(II) complex, NBO analysis showed that the Zn(II) ion coordinates to nitrogen and oxygen atoms through the donation of lone pair electrons from these atoms into the empty 4s orbital of the zinc ion. mdpi.com The associated second-order perturbation energies indicated that the Zn-N bond was stronger than the Zn-O bond. mdpi.com NBO analysis also provides information on the natural atomic charges and electron configurations of the atoms within the molecule, offering further insights into the electronic structure. researchgate.netmdpi.com
Interactive Table: NBO Analysis of a Zn(sal) Complex
| Parameter | Value |
| Natural Atomic Charge on Zn | - |
| Natural Electron Configuration of Zn | 4s⁰.³⁷ 3d⁹.⁹⁴ 4p⁰.⁴⁵ |
| Stabilization Energy (E(2)) for Zn-N bond | 60.0 kcal/mol |
| Stabilization Energy (E(2)) for Zn-O bond | 46-48 kcal/mol |
Note: The specific natural atomic charge on Zinc was not provided in the search result. mdpi.com
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the probability of finding an electron pair in a given region of a molecule. researchgate.netgithub.io It is a powerful method for visualizing and understanding chemical bonding, distinguishing between covalent, ionic, and metallic bonding regimes. aps.org The ELF is a scalar field that is typically mapped onto the molecular surface, with values ranging from 0 to 1. researchgate.net High ELF values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF value of 0.5 corresponds to a uniform electron gas, typical of metallic bonding, while lower values suggest regions of electron delocalization. researchgate.netaps.org
In the context of zinc-containing systems, ELF analysis can provide detailed insights into the nature of the bonding. For example, in a study of a Zn(II) complex, ELF analysis was used in conjunction with QTAIM and NBO to provide a comprehensive picture of the bonding. mdpi.com In another study on the adsorption of mercury species on (ZnS)n clusters, ELF analysis was used to identify the formation of new Hg-S and Zn-Cl bonds. mdpi.com The visualization of ELF basins allows for a clear demarcation of atomic cores, lone pairs, and bonding regions, offering a chemically intuitive representation of the electronic structure.
Computational Probing of Reaction Mechanisms
Computational chemistry provides a powerful avenue for investigating the detailed mechanisms of chemical reactions involving zinc and cyclohexane derivatives. rsc.org By mapping out the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies, thereby elucidating the most probable reaction pathway.
For instance, DFT calculations have been used to model the mechanism of the copolymerization of CO₂ and cyclohexene (B86901) oxide catalyzed by zinc β-diiminates. acs.org These studies have characterized the effects of the catalyst structure on reactivity and selectivity, identifying the turnover-limiting step of the reaction. acs.org Similarly, computational studies have been employed to understand the mechanism of Suzuki-Miyaura coupling reactions catalyzed by zinc. researchgate.net
In the context of reactions involving cyclohexane itself, computational methods can be used to explore various potential pathways. For example, in the conversion of methanol (B129727) to hydrocarbons over zeolites, where cyclohexane can be an intermediate or product, computational modeling has been crucial in understanding the initial steps of C-C bond formation. rsc.org These computational investigations provide a molecular-level understanding of the reaction energetics and the role of the catalyst, guiding the design of more efficient and selective catalytic systems. mdpi.com
Elucidation of Stereocontrol Mechanisms
Computational chemistry plays a pivotal role in understanding the mechanisms that govern stereoselectivity in reactions involving zinc-cyclohexane complexes. The geometry of the catalyst and the substrate, as well as the interactions between them, determine the stereochemical outcome of a reaction.
In enantiomorphic site control, the chirality of the catalyst dictates the stereochemistry of the product. Computational models can help identify the active species and model the transition states for competing reaction pathways, such as insertion and chain transfer. bac-lac.gc.ca By comparing the calculated outcomes with experimental data, researchers can understand how the structure of the catalyst influences its performance. bac-lac.gc.ca
For reactions involving disubstituted cyclohexanes, conformational analysis is key to predicting the most stable products. The principle that substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions is a fundamental concept. libretexts.org Computational studies can quantify these steric interactions. For example, in trans-1,2-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is more stable by 11.4 kJ/mol than the conformer with both groups in axial positions. libretexts.org
A study on zinc cyclohexane trans-1,2-dicarboxylate frameworks revealed that the chiral R,R form adopts a layered structure and is less stable than its racemic R,R/S,S analogue, which has a different topology. researchgate.netnih.gov This highlights that the structural diversity between racemic and homochiral frameworks can be significant. researchgate.net
Thermochemical Studies (e.g., Formation Energies, Reaction Enthalpies)
Thermochemical data, such as formation energies and reaction enthalpies, are essential for determining the stability and reactivity of zinc-cyclohexane complexes. These values can be obtained through both experimental techniques like calorimetry and computational calculations. nih.gov
A thermodynamic study of complexes of metal ions with various polyamines, including cis- and trans-1,2-cyclohexanediamines, determined the formation constants and the corresponding enthalpy and entropy changes for complexation with Zn++. osti.gov These studies show that the difference in stability for the formation of different-sized chelate rings is primarily an entropy effect related to the strain introduced in the ring and the loss of freedom of the diamine upon chelation. osti.gov
In another example, the condensation of monovanadate to divanadate is significantly favored in the presence of a Zn-benzylcyclene complex. beilstein-journals.org In the absence of the zinc complex, the dimerization is nearly thermoneutral (ΔG10 = 0.9 kJ mol−1). However, the condensation involving a monovanadate bound to the zinc complex is exothermic (ΔG20 = −14.8 kJ mol−1). beilstein-journals.org This is because the free binding enthalpy of the zinc complex to divanadate is 13.7 kJ mol−1 larger than that to monovanadate. beilstein-journals.org
Table 2: Thermodynamic Data for Selected Zinc Complexation Reactions
| Reaction System | Thermodynamic Parameter | Value (kJ/mol) | Conditions | Reference |
| Monovanadate dimerization | ΔG10 | 0.9 | pH 9.5, in absence of Zn-benzylcyclene | beilstein-journals.org |
| Monovanadate dimerization with Zn-benzylcyclene | ΔG20 | -14.8 | pH 9.5, in presence of Zn-benzylcyclene | beilstein-journals.org |
Conformational Analysis of Cyclohexyl Moieties in Zinc Complexes and Reagents
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. taltech.ee For cyclohexyl moieties in zinc complexes, this analysis is crucial as the conformation can significantly impact the complex's stability, reactivity, and biological activity. nih.gov
The chair conformation is the most stable for cyclohexane and its derivatives. When substituents are present, they can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to avoid steric hindrance. libretexts.org Computational methods are used to calculate the energy differences between these conformers.
In a study of zinc(II)bis(dipyrrinate)s, quantum chemical calculations showed that additional coordination to the zinc center causes a structural rearrangement from a distorted tetrahedron to a highly distorted tetragonal pyramid. researchgate.net While the study focused on the coordination sphere of the zinc, it underscores the flexibility of zinc's coordination geometry, which in turn influences the conformation of any attached cyclohexyl groups.
The conformational behavior of substituted cyclohexanes can be dramatically different in the gas phase versus the liquid phase, suggesting strong solvation effects. hi.is Computational studies using high-level methods can predict these conformational preferences. For instance, in monosubstituted silacyclohexanes, the halogen substituent shows a preference for the axial position, contrary to halocyclohexanes. hi.is This highlights the subtle electronic and steric effects that govern conformational preferences.
Applications in Advanced Organic Synthesis and Materials Science
Role of Cyclohexylzinc Reagents in Complex Molecule Synthesis
Cyclohexylzinc reagents are powerful intermediates for the construction of complex molecular architectures. As organozinc compounds, they exhibit moderate reactivity, which allows for excellent compatibility with a wide range of sensitive functional groups, a feature that is often problematic for more reactive organometallic reagents like organolithium or Grignard reagents. This tolerance is crucial in multi-step syntheses of intricate molecules. Their primary application lies in the formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. acs.orgacs.org
A significant application of cyclohexylzinc reagents is in the stereoselective synthesis of substituted cyclohexane (B81311) derivatives. Research has demonstrated that functionalized 2-, 3-, and 4-substituted cyclohexylzinc reagents can be effectively coupled with various aryl, heteroaryl, and alkenyl iodides. acs.orgacs.org These reactions, performed under palladium catalysis, can proceed with high levels of diastereoselectivity. The choice of ligand for the palladium catalyst, such as Ruphos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), along with additives like lithium chloride, is critical for achieving high stereocontrol. acs.org This methodology provides a direct route to 1,2-, 1,3-, and 1,4-substituted cyclohexane structures, which are common motifs in pharmaceuticals and natural products. acs.orgacs.org
The reaction is often diastereoconvergent, meaning that a mixture of diastereomers of the starting cyclohexyl iodide can be converted into a single diastereomer of the product. acs.org This is explained by the thermodynamic preference for the intermediate palladium complex to adopt a conformation where the bulky metal moiety occupies an equatorial position on the cyclohexyl ring before the final bond-forming step. acs.org
| Entry | Cyclohexylzinc Reagent | Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ethyl 4-iodocyclohexylcarboxylate derived zinc reagent | 4-Iodoacetophenone | Ethyl 4-(4-acetylphenyl)cyclohexane-1-carboxylate | 91 | >98:2 |
| 2 | Ethyl 4-iodocyclohexylcarboxylate derived zinc reagent | 4-Iodonitrobenzene | Ethyl 4-(4-nitrophenyl)cyclohexane-1-carboxylate | 89 | >98:2 |
| 3 | 3-(tert-Butyldimethylsilyloxy)cyclohexylzinc iodide | 1-Iodo-4-nitrobenzene | 1-(tert-Butyldimethylsilyloxy)-3-(4-nitrophenyl)cyclohexane | 78 | >98:2 |
| 4 | 2-Methylcyclohexylzinc iodide | 1-Iodo-4-cyanobenzene | 1-Cyano-4-(2-methylcyclohexyl)benzene | 81 | 96:4 |
This table presents selected examples of diastereoselective Negishi cross-coupling reactions to synthesize substituted cyclohexane derivatives. Data sourced from Organic Letters, 2014. acs.org
While organozinc reagents are extensively used in the synthesis of heterocyclic compounds, specific examples detailing the use of cyclohexylzinc reagents for the preparation of annulated heterocycles are not widely documented in prominent literature. beilstein-journals.org However, the general utility of organozinc chemistry provides a clear basis for their potential application in this area. Functionalized heteroaryl zinc reagents are commonly prepared and used in cross-coupling reactions to build more complex heterocyclic systems. beilstein-journals.org It is plausible that cyclohexylzinc reagents could be coupled with functionalized heterocycles (e.g., halo-substituted indoles or pyridines) in Negishi-type reactions to append the cyclohexyl moiety, or that a cyclohexyl ring could be formed onto a heterocyclic core through intramolecular cyclization of a suitably designed substrate bearing a zinc-carbon bond.
The construction of carbon-carbon bonds with precise control over the three-dimensional arrangement of atoms (stereochemistry) is a cornerstone of modern organic synthesis. Cyclohexylzinc reagents have proven to be highly effective in this regard, particularly in diastereoselective cross-coupling reactions. acs.orgacs.org As discussed previously (6.1.1), the palladium-catalyzed coupling of substituted cyclohexylzinc reagents with sp²-hybridized carbon partners (aryl and alkenyl halides) can generate products with a high degree of stereocontrol. acs.orgacs.org
Catalysis by Zinc Complexes with Cyclohexyl-Derived Ligands
Shifting focus from the reagent to the catalyst, zinc complexes that incorporate ligands derived from a cyclohexane backbone are important catalysts in a variety of chemical transformations. The cyclohexane unit provides a rigid and well-defined three-dimensional structure, which is essential for inducing selectivity in catalytic processes. A prominent class of these ligands is derived from trans-1,2-diaminocyclohexane, a versatile chiral building block. nih.govnih.gov Schiff base ligands, formed by the condensation of this diamine with aldehydes, can coordinate with zinc(II) ions to form stable, well-defined complexes. These complexes have found applications in reactions such as the asymmetric hydrosilylation of ketones and have also been investigated for their biological activity. nih.govnih.gov
The true potential of zinc complexes with cyclohexyl-derived ligands is realized in asymmetric catalysis, where a chiral catalyst selectively produces one of two mirror-image products (enantiomers). The use of enantiomerically pure ligands, such as those derived from (R,R)- or (S,S)-trans-1,2-diaminocyclohexane, imparts chirality to the zinc catalytic center. nih.govmdpi.com
These chiral zinc complexes are effective catalysts for enantioselective addition reactions. For instance, complexes formed from diethylzinc (B1219324) and chiral diamines derived from trans-1,2-diaminocyclohexane catalyze the asymmetric hydrosilylation of ketones, yielding chiral secondary alcohols with significant enantiomeric excess. nih.gov Similarly, copper-catalyzed asymmetric conjugate additions of diethylzinc to enones are effectively controlled by chiral bis(N-heterocyclic carbene) ligands that incorporate a trans-1,2-cyclohexanediamine backbone, producing the desired 1,4-adducts with high enantioselectivity. mdpi.com The rigid cyclohexane framework of the ligand creates a well-defined chiral pocket around the zinc atom, which dictates how the substrates can approach the metal center, thereby controlling the stereochemical outcome of the reaction.
| Catalyst System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |
| Diethylzinc / Chiral macrocyclic amine from trans-1,2-diaminocyclohexane | Asymmetric Hydrosilylation | Acetophenone | Up to 86% |
| CuOAc / Chiral bis(NHC) ligand from trans-1,2-cyclohexanediamine | Asymmetric Conjugate Addition | 3-Nonen-2-one | 90% |
| Cu(hfacac)(btmsa) / Chiral bis(NHC) ligand from trans-1,2-cyclohexanediamine | Asymmetric Conjugate Addition | 2-Cyclohexen-1-one | 97% |
This table summarizes the performance of selected zinc-based catalytic systems featuring cyclohexyl-derived ligands in asymmetric synthesis. Data sourced from Monatshefte für Chemie - Chemical Monthly, 2012 nih.gov and Catalysts, 2019. mdpi.com
Advanced Materials Science Applications
The intersection of zinc and cyclohexane chemistry also extends into the realm of advanced materials science. Zinc(II) complexes featuring Schiff base ligands that include cyclohexyl or cyclohexylphenyl groups have been synthesized and investigated for their photoluminescent properties. researchgate.net These complexes can exhibit strong blue luminescence with high quantum yields and thermal stability, making them promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The cyclohexyl group can influence the electronic properties and molecular packing of the complex, which in turn affects its performance in an electroluminescent device. researchgate.net
In the field of porous materials, zinc-based Metal-Organic Frameworks (MOFs) represent a significant area of research. cd-bioparticles.netnih.gov These materials are constructed from zinc ions or clusters linked together by organic molecules. While many different organic linkers are used, those incorporating cyclic structures like cyclohexane (e.g., cyclohexanedicarboxylic acid) can be employed to build robust frameworks with specific pore sizes and chemical environments. These Zn-MOFs are studied for a wide range of applications, including gas storage and separation, drug delivery, and sensing, owing to their high porosity and tunable structures. cd-bioparticles.netnih.gov Furthermore, cyclohexyl-substituted polyglycolides have been synthesized, demonstrating higher glass transition temperatures than standard polyglycolide, indicating potential applications where more thermally robust biodegradable polymers are required. researchgate.net
Organic-Inorganic Hybrid Framework Materials (MOFs/Coordination Polymers)
Zinc (II) ions are widely used as nodes in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to their versatile coordination geometries. When combined with organic linkers derived from cyclohexane, such as cyclohexane-dicarboxylate, the resulting materials exhibit unique structural features influenced by the aliphatic nature of the linker. Unlike their widely studied aromatic counterparts (e.g., terephthalates), aliphatic linkers like cyclohexane-dicarboxylate introduce greater conformational flexibility, which presents both challenges and opportunities in crystal engineering. nih.gov The synthesis of crystalline MOFs from these aliphatic linkers often requires careful optimization of reaction conditions, including temperature, solvent composition, and pH, to achieve phase-pure products. nih.gov
The stereochemistry of the cyclohexane-dicarboxylate linker is a critical determinant of the final topology and dimensionality of the resulting zinc-based framework. The cis and trans isomers of, for example, 1,4-cyclohexanedicarboxylic acid (H₂chdc), impose different spatial vectors on the carboxylate groups, which directs the assembly of the metal-ligand network in fundamentally different ways. acs.org
The use of the trans-1,4-cyclohexanedicarboxylate linker, which has a more linear and rigid conformation, tends to promote the formation of higher-dimensional, robust frameworks. For instance, coordination polymers synthesized with trans-1,4-chdc and various transition metals, including zinc, can form three-dimensional (3D) framework structures. nih.gov The rigidity of the trans isomer facilitates the extension of the network in three dimensions, a desirable characteristic for creating porous materials.
In contrast, the cis-1,4-cyclohexanedicarboxylate linker, with its bent geometry, often leads to the formation of lower-dimensional structures. A notable study on copper dimers demonstrated that while the trans-1,4-chdc linker formed a porous 3D network, the cis-1,4-chdc linker under similar conditions produced a 2D structure composed of two-legged ladders. acs.org This principle directly applies to zinc-based systems, where the bent nature of the cis isomer favors the formation of discrete clusters or 1D/2D polymers over extended 3D MOFs. The difference in stability and topology is a direct consequence of the geometric constraints imposed by the ligand's stereoisomerism.
| Linker Isomer | Resulting Topology with Divalent Metals | Dimensionality | Reference |
| trans-1,4-Cyclohexanedicarboxylate | 3D Framework / 1D Chains (depending on metal) | 1D or 3D | nih.gov |
| cis-1,4-Cyclohexanedicarboxylate | 2D Ladders | 2D | acs.org |
Luminescent Zinc Complexes for Optoelectronic Applications
Zinc (II) complexes are extensively investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs), due to their favorable luminescent properties and the low cost of zinc precursors. nih.gov The luminescence in these complexes typically originates from electronic transitions within the organic ligand (intraligand fluorescence) or from ligand-to-metal charge transfer (LMCT) states. mdpi.com Consequently, the design of the organic ligand is paramount to achieving desired optical properties.
For a zinc complex to exhibit useful luminescence for optoelectronic applications, its ligands must contain chromophoric moieties, which are groups capable of absorbing and emitting light. These are typically aromatic systems or groups with extensive π-conjugation. nih.govmdpi.com Simple aliphatic ligands, such as cyclohexanecarboxylate (B1212342), lack the necessary π-electron systems to absorb UV-visible light and produce fluorescence. Therefore, a simple complex consisting only of zinc (II) ions and cyclohexanecarboxylate ligands would not be expected to be luminescent.
To create a luminescent zinc complex incorporating a cyclohexane unit, the cyclohexane would need to be part of a larger, conjugated ligand system, or a separate chromophoric ligand would need to be included in the coordination sphere. As no studies detailing the photophysical properties of a simple "zinc;cyclohexane" luminescent complex are available, a representative data table cannot be provided.
The relationship between ligand structure and the optical properties of zinc complexes is well-established. The energy of the absorbed and emitted light can be finely tuned by modifying the electronic structure of the ligand. nih.gov Key factors include:
Extent of π-Conjugation: Larger conjugated systems generally lead to absorption and emission at longer wavelengths (a red shift).
Electron-Donating/Withdrawing Groups: The introduction of electron-donating or withdrawing substituents onto an aromatic ligand can alter the energy levels of the molecular orbitals, thereby shifting the emission color.
Ligand Rigidity: Rigid ligand structures tend to decrease non-radiative decay pathways, leading to higher luminescence quantum yields. nih.gov
Precursors for Metal Oxide Materials
Zinc carboxylate complexes, including those with cyclohexane-based ligands, serve as effective single-source precursors for the synthesis of zinc oxide (ZnO) nanomaterials. The thermal decomposition of these organometallic compounds provides a straightforward and controllable route to produce ZnO with desired morphologies and sizes. core.ac.ukmdpi.com This method is often preferred over other techniques due to its simplicity and the ability to generate high-purity materials.
The process involves heating the zinc-cyclohexane carboxylate precursor in a controlled atmosphere. The decomposition typically proceeds in distinct stages. First, any coordinated solvent or water molecules are removed at lower temperatures. As the temperature is increased further, the organic ligand decomposes, leading to the formation of solid ZnO and volatile byproducts such as carbon dioxide, water, and various organic fragments from the cyclohexane ring. core.ac.ukresearchgate.net The final properties of the ZnO material, such as particle size and crystallinity, can be controlled by adjusting parameters like the heating rate and final decomposition temperature. mdpi.com
The thermal stability and decomposition pathway of zinc cyclohexanecarboxylate are expected to be analogous to other well-studied zinc carboxylates used for ZnO synthesis.
| Zinc Precursor | Decomposition Temperature Range (°C) | Final Product | Reference |
| Zinc Acetate | 110 - 350 | ZnO | core.ac.uk |
| Zinc Oxalate | ~400 | ZnO | researchgate.net |
| Basic Zinc Carbonate | ~300 | ZnO | scispace.com |
| Zinc Orotate | 300 - 420 | ZnO | mdpi.com |
Conclusion and Future Research Directions
Current Challenges and Limitations in Cyclohexylzinc Chemistry
Despite their utility, cyclohexylzinc reagents present several challenges that currently limit their broader application. A primary obstacle is their moderate reactivity compared to more common organometallic reagents like their organolithium and organomagnesium counterparts. organicreactions.orgwikipedia.org This lower nucleophilicity often necessitates the use of transition metal catalysts to achieve efficient transformations. organicreactions.org
A significant challenge, particularly in cross-coupling reactions involving secondary alkylzinc reagents like cyclohexylzinc, is the competitive and often undesired side reaction of β-hydride elimination. acs.orgmit.edu This process leads to the formation of isomerized byproducts, reducing the yield and selectivity of the desired C(sp³)–C(sp²) bond formation. For instance, in the Negishi coupling of cyclohexylzinc halides with aryl halides, the formation of rearranged, linear alkylated products can be a significant issue, complicating purification and lowering the efficiency of the reaction. acs.orgmit.edu
Furthermore, the stability of cyclohexylzinc reagents can be a concern. Like many organozinc compounds, they are sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques for their preparation and handling. rsc.org The stability of functionalized cyclohexylzinc reagents, in particular, can be compromised by intramolecular reactions, such as β-elimination, especially when electron-withdrawing groups are present. nih.gov While methods for preparing a variety of functionalized organozinc reagents have been developed, their application to bulky alicyclic systems like cyclohexylzinc can be less straightforward, sometimes resulting in lower yields or diastereoselectivities. acs.org
Another limitation is the control of stereochemistry in reactions involving chiral cyclohexylzinc species. While significant progress has been made in diastereoselective couplings, achieving high levels of stereocontrol, especially for remote stereocenters, remains a formidable challenge that often requires extensive optimization of reaction conditions and ligands. acs.org
| Challenge | Description | Key References |
| Lower Reactivity | Less nucleophilic than Grignard or organolithium reagents, often requiring catalysis. | organicreactions.orgwikipedia.org |
| β-Hydride Elimination | A competitive side reaction in cross-couplings, leading to isomerized byproducts. | acs.orgmit.edu |
| Reagent Instability | Sensitivity to air, moisture, and potential for intramolecular decomposition (e.g., β-elimination). | rsc.orgnih.gov |
| Stereochemical Control | Difficulty in achieving high diastereoselectivity, especially with remote stereocenters. | acs.org |
Emerging Trends in Synthetic Methodologies and Catalysis
In response to the challenges outlined above, several exciting trends are emerging in the synthesis and catalytic application of cyclohexylzinc compounds. A major area of development is the design of sophisticated catalyst systems that can promote the desired reactivity while suppressing side reactions. For the Negishi cross-coupling, the development of new biarylphosphine ligands, such as CPhos, has been shown to effectively facilitate the reductive elimination step over β-hydride elimination. acs.orgmit.edu This has significantly improved the yields and selectivity for the coupling of secondary alkylzinc reagents, including cyclohexylzinc halides, with a range of aryl bromides and chlorides. mit.edu
The development of diastereoconvergent cross-coupling reactions is another promising frontier. Recent studies have shown that functionalized cyclohexylzinc reagents, even when prepared as a mixture of diastereomers, can be coupled with various aryl and heteroaryl iodides to yield a single, thermodynamically most-stable stereoisomer with high diastereoselectivity. acs.org This approach simplifies the synthetic process by obviating the need for stereochemically pure starting materials.
Furthermore, the move towards more sustainable and efficient chemical processes is influencing the field. This includes the development of catalytic systems based on more abundant and less toxic metals, such as iron and cobalt, as alternatives to palladium. rsc.orgnih.govresearchgate.net Additionally, there is growing interest in performing reactions under milder conditions and with broader functional group tolerance, which is an inherent advantage of organozinc reagents that continues to be exploited. organicreactions.orgacs.org The preparation of novel, salt-stabilized alkylzinc pivalates, which exhibit enhanced stability and reactivity in cobalt-catalyzed reactions, exemplifies this trend towards more robust and versatile reagents. rsc.org
| Emerging Trend | Description | Key References |
| Advanced Catalyst Design | Development of specialized ligands (e.g., biarylphosphines) to suppress side reactions like β-hydride elimination. | acs.orgmit.edu |
| Diastereoconvergent Methods | Cross-coupling reactions that produce a single stereoisomer from a mixture of diastereomeric starting materials. | acs.org |
| Sustainable Catalysis | Exploration of catalysts based on earth-abundant metals such as iron and cobalt. | rsc.orgnih.govresearchgate.net |
| Novel Reagent Formulation | Creation of more stable and reactive organozinc species, such as salt-stabilized alkylzinc pivalates. | rsc.org |
Opportunities for Advanced Materials Design
The unique structural and reactive properties of organometallic compounds offer significant opportunities for the design of advanced materials, and cyclohexylzinc derivatives represent an underexplored class of precursors in this domain. A particularly promising application is in the synthesis of Metal-Organic Frameworks (MOFs). tcichemicals.comresearchgate.net MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. tcichemicals.com Organozinc compounds can serve as precursors for the zinc-based nodes in these structures. The use of cyclohexylzinc precursors could potentially lead to MOFs with novel topologies and properties, where the bulky and conformationally rich cyclohexyl group influences the framework's structure and porosity. The alicyclic nature of the cyclohexyl group could impart specific hydrophobic characteristics to the pores, which might be advantageous for the selective adsorption of organic molecules.
In the realm of polymer chemistry, cyclohexylzinc compounds could be investigated as initiators or catalysts in polymerization reactions. The reactivity of the carbon-zinc bond can be harnessed to initiate the polymerization of various monomers. The stereochemistry of the cyclohexyl group could also play a role in influencing the tacticity of the resulting polymers, a critical factor in determining their physical properties.
Furthermore, organozinc compounds are used in the synthesis of nanoparticles. nih.gov Cyclohexylzinc could be employed as a precursor for the synthesis of zinc-containing nanoparticles, where the cyclohexyl ligand could act as a capping agent during particle growth, thereby controlling the size, shape, and surface properties of the resulting nanomaterials. These materials could find applications in catalysis, sensing, and biomedical imaging.
Prospects for Further Theoretical and Mechanistic Insights
A deeper understanding of the fundamental chemical processes involving cyclohexylzinc is crucial for overcoming existing limitations and rationally designing new applications. Future research will likely focus on providing detailed theoretical and mechanistic insights into several key areas.
One critical area is the study of the Schlenk equilibrium in solutions of cyclohexylzinc halides. wikipedia.org This equilibrium governs the distribution of species in solution (RZnX, R₂Zn, and ZnX₂) and significantly impacts the reagent's reactivity. wikipedia.orgnih.gov Computational studies, using methods like Density Functional Theory (DFT), can elucidate the thermodynamics and kinetics of this equilibrium for cyclohexylzinc systems. nih.govresearchgate.net Such studies could predict how factors like solvent, temperature, and additives influence the equilibrium position, providing a guide for optimizing reaction conditions.
Mechanistic investigations into the key steps of catalytic cycles, such as transmetalation and reductive elimination in Negishi couplings, are also paramount. wikipedia.org Combining experimental kinetic studies with computational modeling can reveal the transition state structures and energy barriers for both the desired product-forming pathways and undesired side reactions like β-hydride elimination. nih.gov This knowledge is essential for the rational design of new catalysts and ligands that selectively favor the desired reaction pathway. acs.orgmit.edu
Finally, theoretical studies can shed light on the formation of organozinc reagents themselves. The mechanism of the direct insertion of zinc metal into cyclohexyl halides is complex and occurs on a heterogeneous surface. nih.gov Advanced computational techniques, potentially combined with surface-sensitive experimental methods, could model this process and explain the role of activating agents like lithium chloride in promoting the reaction. nih.govresearchgate.net A comprehensive, atomistic-level understanding of these fundamental processes will undoubtedly accelerate progress in the chemistry of cyclohexylzinc and related organometallic compounds.
Q & A
Q. What experimental approaches are used to study the oxidation of cyclohexane at low vs. high temperatures?
Cyclohexane oxidation is investigated using jet-stirred reactors (JSRs) and rapid compression machines (RCMs) to simulate low-temperature conditions (500–1100 K) and shock tubes for high-temperature regimes (>1000 K). Key parameters include pressure (1–20 atm), equivalence ratios (lean to rich mixtures), and residence times. Intermediate products like benzene are analyzed via gas chromatography (GC) and mass spectrometry (MS). Kinetic models are validated against experimental ignition delays and laminar flame speeds .
Q. How does zinc enhance catalytic activity in cyclohexane-related reactions?
Zinc improves catalyst stability and reducibility in hydrodeoxygenation (HDO) reactions. For example, silica-supported zinc catalysts exhibit high thermal stability (up to 800°C) and surface acidity (0.108–0.481 mmol/g), critical for converting oxygenated compounds (e.g., phenol) to cyclohexane. Techniques like NH3-TPD (temperature-programmed desorption) and H2-TPR (temperature-programmed reduction) quantify acidity and reducibility, while GC-FID (flame ionization detection) tracks product selectivity (e.g., cyclohexane vs. cyclohexene) .
Q. What analytical methods are employed to separate and quantify cyclohexane derivatives?
Gas chromatography (GC) with orthogonal experimental design optimizes separation of isomers like n-hexane and cyclohexane. Variables include column type, temperature, and carrier gas flow rate. Advanced detectors (e.g., FID) and retention indices improve resolution and quantification accuracy .
Advanced Research Questions
Q. How do kinetic models resolve contradictions in cyclohexane combustion pathways (e.g., benzene formation)?
Conflicting data on benzene formation (via direct dehydrogenation vs. radical recombination) are addressed through reaction path analysis and sensitivity studies. For instance, in situ laser diagnostics in shock tubes identify key intermediates like cyclohexyl radicals (cy-C6H11), while master equation modeling reconciles temperature-dependent branching ratios. Discrepancies between shock tube and RCM data highlight pressure-dependent isomerization pathways .
Q. What role does zinc play in optimizing nanostructured catalysts for cyclohexane oxidation?
Zinc mitigates cobalt nanoparticle aggregation in Co-N-doped carbon catalysts, enhancing active sites (Co⁰ and pyridinic-N) and oxygen activation efficiency. Characterization via XRD, BET, and XPS confirms structural modifications, while turnover frequency (TOF) calculations correlate Zn²⁺ doping levels (e.g., 3% Zn/SiO₂) with cyclohexane conversion rates (up to 80%) and selectivity for cyclohexanol/cyclohexanone .
Q. How can multivariate statistical methods improve experimental design in catalytic studies?
Box-Behnken designs and response surface methodology (RSM) optimize variables like temperature, catalyst loading, and reaction time. For example, a three-factor Box-Behnken design reduced 54 potential experiments to 15 trials for FeIVO-catalyzed cyclohexane oxidation, achieving 92.74% efficiency. ANOVA validates model significance, while contour plots identify optimal conditions (e.g., 71.4°C, 12 g/L catalyst) .
Q. Why do discrepancies arise in laminar flame speed measurements of cyclohexane?
Variations stem from differences in burner configurations (e.g., flat flame vs. spherical bombs) and thermodynamic models. Princeton and USC studies show flame speeds range from 30–45 cm/s at 1 atm, with pressure-dependent deviations (>10 atm) attributed to soot formation and NTC (negative temperature coefficient) behavior. Uncertainty quantification using CHEMKIN-Pro refines kinetic mechanisms .
Methodological Guidelines
- For Combustion Studies : Combine shock tube/RCM experiments with high-level ab initio calculations (e.g., CCSD(T)) to map potential energy surfaces for cyclohexane decomposition .
- For Catalytic Optimization : Use TGA-DSC to assess thermal stability and operando spectroscopy (DRIFTS, XAFS) to monitor active sites during HDO reactions .
- For Data Validation : Apply Bayesian inference to reconcile conflicting kinetic data and refine rate constants in mechanisms like JetSurF 2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
